Ponatinib
CAS No.: 943319-70-8
VCID: VC0001185
Molecular Formula: C29H27F3N6O
Molecular Weight: 532.6 g/mol
* For research use only. Not for human or veterinary use.

Description | Ponatinib, sold under the brand name Iclusig, is a multi-targeted tyrosine kinase inhibitor medication used to treat certain types of leukemia . It is prescribed for adults with Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) and chronic myeloid leukemia (CML) . Specifically, ponatinib is used when other treatments have failed or cannot be tolerated due to side effects . In March 2024, the FDA expanded its use to include combination treatment with chemotherapy for adults with newly diagnosed Ph+ ALL . Ponatinib functions by blocking the action of an abnormal protein, Bcr-Abl tyrosine kinase, that signals cancer cells to multiply, effectively halting the spread of cancer . It is unique because it inhibits the tyrosine kinase activity of Abl and T315I mutant kinases, which can cause resistance to other Bcr-Abl inhibitors . Besides Bcr-Abl, ponatinib also inhibits other kinases, including VEGFR, PDGFR, FGFR, EPH receptors, SRC family kinases, KIT, RET, TIE2, and FLT3 . However, treatment with ponatinib carries the risk of serious arterial and venous thromboembolic events . Common adverse effects include hypertension, rash, abdominal pain, fatigue, and headache . Due to these risks, its use requires careful consideration of the benefits and potential adverse events . An analogue of ponatinib has been developed that retains anti-tumor efficacy but has reduced cardiovascular toxicity in experimental models . |
---|---|
CAS No. | 943319-70-8 |
Product Name | Ponatinib |
Molecular Formula | C29H27F3N6O |
Molecular Weight | 532.6 g/mol |
IUPAC Name | 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
Standard InChI | InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39) |
Standard InChIKey | PHXJVRSECIGDHY-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 |
Appearance | Assay:≥98%A crystalline solid |
Synonyms | 3-(2-(imidazo(1,2-b)pyridazin-3-yl)ethynyl)-4-methyl-N-(4-((4-methylpiperazin-y-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide AP 24534 AP-24534 AP24534 Iclusig ponatinib ponatinib hydrochloride |
Reference | Reddy EP, Aggarwal AK: The ins and outs of bcr-abl inhibition. Genes Cancer. 2012 May;3(5-6):447-54. doi: 10.1177/1947601912462126. [PMID:23226582] Krishnamurty et al. Active site profiling reveals coupling between domains in SRC-family kinases. Nature Chemical Biology, doi: 10.1038/nchembio.1118, published online 11 November 2012 http://www.nature.com/naturechemicalbiology |
PubChem Compound | 24826799 |
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume